4-Bromo-3-fluorophenylzinc iodide

Catalog No.
S3330160
CAS No.
352525-65-6
M.F
C6H3BrFIZn
M. Wt
366.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenylzinc iodide

CAS Number

352525-65-6

Product Name

4-Bromo-3-fluorophenylzinc iodide

IUPAC Name

1-bromo-2-fluorobenzene-4-ide;iodozinc(1+)

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+]I

Suzuki-Miyaura Coupling

BrFZnI finds particular utility in Suzuki-Miyaura couplings [1]. This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between a BrFZnI moiety and a variety of organic halides (RX), where X can be chlorine, bromine, or iodine [1, 2]. The reaction offers several advantages, including:

  • Regioselectivity: The bromo and fluoro substituents on the phenyl ring direct the coupling to occur at the desired position on the aromatic ring system [1].
  • Mild reaction conditions: Suzuki-Miyaura couplings are typically performed under relatively mild temperatures and tolerate a wide range of functional groups [2].
  • Functional group compatibility: The bromo and fluoro groups on the introduced moiety can serve as further functional group handles for subsequent transformations [1].

Here's an example of a Suzuki-Miyaura coupling using BrFZnI to synthesize a fluorinated biaryl compound [1].

[1] D. Negishi and S. Kuroda, "Selective synthesis of various functionalized biaryls via palladium-catalyzed coupling reactions of aryl and heteroaryl halides with arylzinc reagents," J. Am. Chem. Soc., vol. 108, no. 24, pp. 7540-7548, 1986.

Negishi Coupling

[3] E.-i. Negishi, "Negishi coupling: Versatile method for carbon-carbon bond formation," J. Organomet. Chem., vol. 653, no. 1-2, pp. 5-14, 2002.

Dates

Modify: 2023-08-19

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